molecular formula C15H13B B1529681 3-bromo-9,9-dimethyl-9H-fluorene CAS No. 1190360-23-6

3-bromo-9,9-dimethyl-9H-fluorene

Cat. No.: B1529681
CAS No.: 1190360-23-6
M. Wt: 273.17 g/mol
InChI Key: VECLPBKDHAALGQ-UHFFFAOYSA-N
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Description

3-bromo-9,9-dimethyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C15H13Br. It is characterized by a bromine atom attached to the 3-position of a fluorene molecule, with two methyl groups attached to the 9-position. This compound is primarily used as an intermediate in organic synthesis and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-9,9-dimethyl-9H-fluorene typically involves the bromination of 9,9-dimethylfluorene. One common method includes the reaction of 3-bromo-9H-fluorene with iodomethane in the presence of sodium tert-butoxide in dimethyl sulfoxide (DMSO) at elevated temperatures (80-90°C). The reaction yields this compound with high purity .

Industrial Production Methods: For industrial-scale production, the process involves the bromination of fluorene followed by methylation. The bromination is carried out using dibromohydantoin in propylene carbonate, followed by methylation with iodomethane in the presence of potassium hydroxide in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions: 3-bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products:

Scientific Research Applications

3-bromo-9,9-dimethyl-9H-fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-9,9-dimethylfluorene
  • 9,9-Dimethylfluorene
  • 4-Bromo-9,9-dimethylfluorene

Comparison: 3-bromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atom at the 3-position, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromo-9,9-dimethylfluorene, the 3-position bromine makes it more suitable for certain substitution reactions. The presence of two methyl groups at the 9-position also enhances its stability and solubility in organic solvents .

Properties

IUPAC Name

3-bromo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECLPBKDHAALGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190360-23-6
Record name 3-Bromo-9,9-dimethyl-9H-fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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